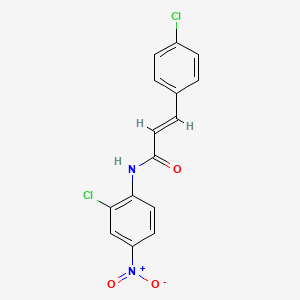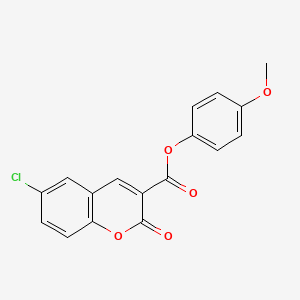![molecular formula C19H22N2O2 B5439490 (2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamide](/img/structure/B5439490.png)
(2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamide, also known as N-phenyl-2-(2-methylphenylamino)-2-oxoethylaminobutyramide, is a synthetic compound that belongs to the class of N-phenyl-2-aminobutyramides. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and pharmacological properties.
Mécanisme D'action
The mechanism of action of (2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamide is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in cells. It has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival, proliferation, and metabolism. It can also inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. In addition, it can modulate the expression of various genes involved in inflammation, oxidative stress, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal models, it has been found to improve cognitive function, reduce inflammation, and protect against oxidative stress. It can also inhibit the growth of cancer cells and induce apoptosis. In vitro studies have shown that it can modulate the activity of various enzymes such as acetylcholinesterase, cyclooxygenase, and lipoxygenase.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamide is its unique chemical structure and pharmacological properties, which make it a potential lead compound for the development of novel drugs. It has been extensively studied in animal models and in vitro assays, which provide valuable information on its pharmacological effects and mechanism of action. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of (2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamide. One direction is to further investigate its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its anti-tumor activity and potential use in cancer therapy. In addition, future studies could focus on the development of novel derivatives of this compound with improved pharmacological properties and solubility.
Méthodes De Synthèse
The synthesis of (2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamide involves the reaction of (2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamideaminobutyramide with 2-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or ethyl acetate at room temperature. The resulting product is purified by column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
(2S)-N-{2-[(2-methylphenyl)amino]-2-oxoethyl}-2-phenylbutanamide has been studied for its potential therapeutic applications in various fields such as neuroscience, cancer research, and drug discovery. In neuroscience, it has been found to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, it has been shown to have anti-tumor activity and can inhibit the growth of cancer cells in vitro and in vivo. In drug discovery, it has been used as a lead compound for the development of novel drugs with improved pharmacological properties.
Propriétés
IUPAC Name |
(2S)-N-[2-(2-methylanilino)-2-oxoethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-3-16(15-10-5-4-6-11-15)19(23)20-13-18(22)21-17-12-8-7-9-14(17)2/h4-12,16H,3,13H2,1-2H3,(H,20,23)(H,21,22)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZHETJKYFWZDT-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=CC=CC=C1)C(=O)NCC(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-tert-butyl-6-{[1-(4-methoxyphenyl)cyclopropyl]carbonyl}-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5439415.png)
![1-[(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-(1H-pyrazol-5-yl)piperidine](/img/structure/B5439422.png)
![1-[2-(2,5-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5439430.png)
![2-(1H-tetrazol-5-yl)-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)acetamide](/img/structure/B5439435.png)

![N-(4-methoxyphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5439449.png)
![2,7-dimethyl-N-(4-methylphenyl)-1-[3-(4-nitrophenyl)acryloyl]-1,2,3,4-tetrahydro-4-quinolinamine](/img/structure/B5439451.png)
![2-{3-oxo-1-[(2E)-3-phenyl-2-propen-1-yl]-2-piperazinyl}-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5439458.png)

![3-[(5-methylimidazo[1,2-a]pyridin-2-yl)carbonyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5439470.png)
![4-methoxy-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5439482.png)
![8-[5-(3-methoxyphenyl)-2-furoyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5439499.png)

![N-(2-phenylethyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5439505.png)